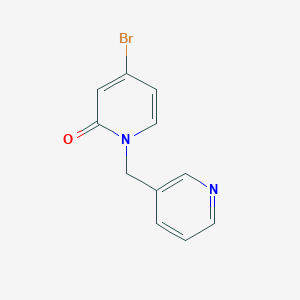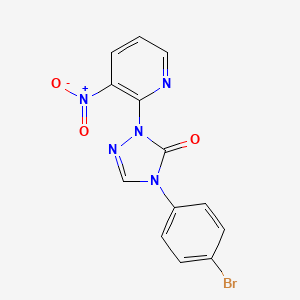
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-BPTPN, is a novel compound that has been developed as a potential therapeutic agent for a variety of medical applications. 4-BPTPN is a synthetic compound composed of four bromophenyl rings and two nitro-pyridinyl rings, and contains a 1,2,4-triazol-3-one nucleus. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related pyridyltriazole ligands bearing a 4-substituted phenyl arm has been explored, with a focus on understanding the influence of different substituents (nitro-, chloro-, or aminophenyl moieties) on the geometry and electronic properties of the resulting compounds. Tricarbonylrhenium complexes derived from these ligands were studied for their structural features and photophysical properties, revealing the impact of the substituent on luminescence and electronic characteristics (Wolff et al., 2013).
Chemical Reactivity and Rearrangements
Research on 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, has shown the ability of these compounds to undergo rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine. The presence of a 4-bromophenyl group influences the formation of these products, highlighting the compound's role in synthetic organic chemistry and the potential for creating diverse molecular structures (Khalafy et al., 2002).
Molecular Docking and Biological Activity
A novel triazole derivative structurally similar to the query compound has been synthesized and analyzed for its structural, spectroscopic, and electronic properties. This research extended to evaluating the compound's antioxidant activity and its potential biological applications. Molecular docking studies have suggested its interaction with SARS-CoV-2 main protease, indicating potential therapeutic applications (Alaşalvar et al., 2021).
Luminescent Materials for Explosive Detection
The synthesis of luminescent covalent-organic polymers (COPs) incorporating similar structural motifs has been explored for the detection of nitroaromatic explosives. These materials exhibit high sensitivity and selectivity for tracing explosives like picric acid (PA) and trinitrotoluene (TNT), demonstrating the compound's relevance in developing advanced materials for security applications (Xiang & Cao, 2012).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-(3-nitropyridin-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O3/c14-9-3-5-10(6-4-9)17-8-16-18(13(17)20)12-11(19(21)22)2-1-7-15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQWGMUTWEUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)
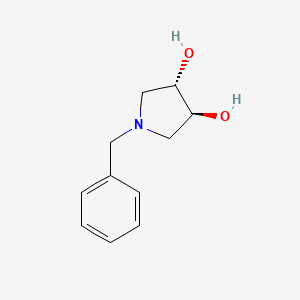
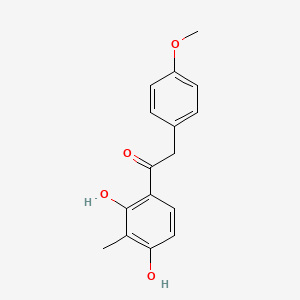
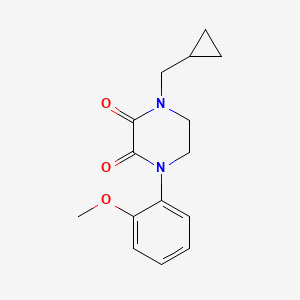


![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)
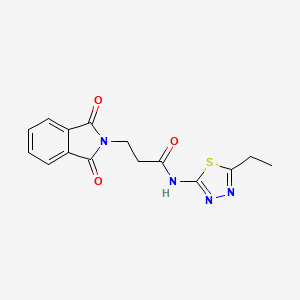
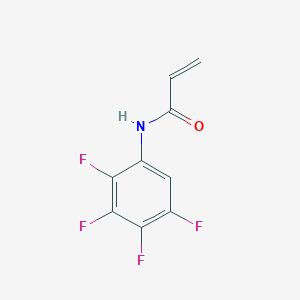

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)
![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2736410.png)
